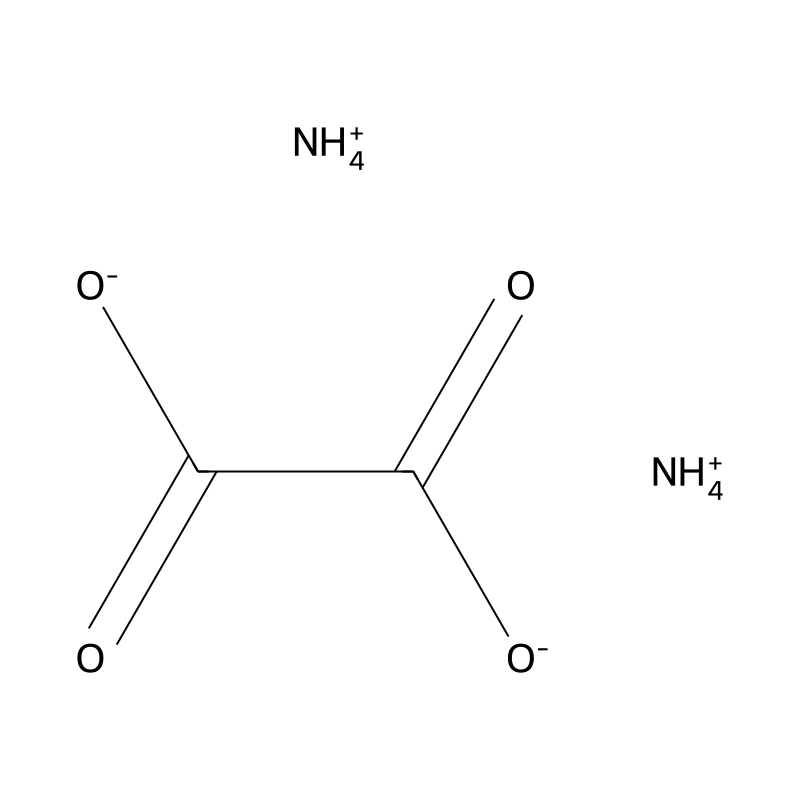

Ammonium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precipitating Agent

Ammonium oxalate is commonly employed as a precipitating agent for several metal cations, including calcium, lead, and rare earth elements. This precipitation occurs due to the formation of insoluble oxalate salts with these cations. This property allows researchers to separate and quantify these metals in various samples, such as soil, water, and biological tissues.

Buffering Agent

Ammonium oxalate can act as a weak buffer, maintaining a slightly acidic pH around 6.4. This characteristic makes it suitable for studies involving biological systems sensitive to pH fluctuations. For instance, it helps maintain consistent pH conditions during enzyme activity assays or cell culture experiments.

Investigating Crystallization Tendency

In the field of urology, ammonium oxalate plays a role in studying the risk of urinary stone formation. Researchers add a controlled amount of ammonium oxalate to urine samples and observe the resulting cloudiness. The degree of cloudiness indicates the tendency of calcium oxalate to precipitate, thereby offering insights into the patient's potential for developing kidney stones.

Other Research Applications

Beyond the aforementioned uses, ammonium oxalate finds application in various other scientific research areas, including:

Ammonium oxalate is an inorganic compound with the chemical formula . It is commonly referred to as diammonium oxalate or ethanedioic acid, diammonium salt. This compound exists as a colorless or white crystalline solid that is odorless and non-volatile under standard conditions. It is soluble in water and alcohol but insoluble in ether. Ammonium oxalate is formed from the reaction of oxalic acid with ammonium hydroxide or ammonium carbonate, resulting in a 2:1 ratio of ammonium ions to oxalate ions .

Ammonium oxalate naturally occurs in various plants and vegetables, as well as in animal excretions such as guano. It plays a significant role in biological systems, particularly in vertebrates, where it is produced from the metabolism of glyoxylic acid or ascorbic acid. Importantly, it is not metabolized further but is excreted in urine, contributing to certain types of kidney stones .

Ammonium oxalate is considered mildly toxic upon ingestion or inhalation. Skin and eye contact can cause irritation. Here are some safety precautions:

- Wear gloves, safety glasses, and a dust mask when handling the compound.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Avoid contact with eyes and skin.

- Store in a cool, dry place away from incompatible chemicals like strong acids and bases.

Data:

- LD50 (oral, rat): 375 mg/kg

- Formation Reaction:This reaction illustrates the formation of ammonium oxalate from ammonium carbonate and oxalic acid .

- Precipitation Reaction:

When mixed with calcium chloride, ammonium oxalate forms a precipitate of calcium oxalate: - Reducing Agent:

Ammonium oxalate acts as a reducing agent in reactions that generate carbon dioxide, particularly when reacting with sodium hypochlorite .

In biological contexts, ammonium oxalate is primarily known for its role in the formation of kidney stones, specifically calcium oxalate stones. The presence of high concentrations of ammonium oxalate can lead to the crystallization of calcium salts within the kidneys. Additionally, it has been identified as a metabolic product derived from glyoxylic acid and ascorbic acid metabolism .

While it does not have significant pharmacological effects, its anticoagulant properties make it useful for preserving blood samples outside the body by preventing coagulation .

Ammonium oxalate can be synthesized through various methods:

- Neutralization Reaction:

- Materials: Oxalic acid and ammonium hydroxide or ammonium carbonate.

- Process: Dissolve oxalic acid in water and gradually add ammonium hydroxide or carbonate until neutralization occurs.

- Direct Combination:

- Hydration:

- Ammonium oxalate can also exist in a hydrated form, specifically as ammonium oxalate monohydrate , which may be formed during crystallization from aqueous solutions.

Ammonium oxalate has several practical applications:

- Analytical Chemistry: Used as a reagent for various analytical procedures, including titrations and qualitative analysis.

- Anticoagulant: Employed in blood collection tubes to prevent clotting.

- Reducing Agent: Utilized in organic synthesis and metal processing.

- Fertilizers and Fungicides: Due to its nitrogen content, it can be used in agriculture to promote plant growth .

- Textile Dyeing: Acts as a mordant in dyeing processes.

Ammonium oxalate interacts with various substances:

- It reacts vigorously with strong acids such as hydrochloric acid and sulfuric acid, producing heat and potentially hazardous gases.

- It also reacts with sodium hypochlorite, leading to the generation of carbon dioxide gas.

- In soil chemistry, acidic ammonium oxalate solutions are used to extract iron and aluminum from mineral samples .

Several compounds share similarities with ammonium oxalate due to their chemical structure or properties. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Calcium Oxalate | Major component of kidney stones; insoluble in water. | |

| Potassium Oxalate | Soluble salt used in analytical chemistry. | |

| Sodium Oxalate | Soluble; used as a reagent and buffering agent. | |

| Magnesium Oxalate | Found in certain mineral deposits; less soluble than calcium salt. | |

| Ammonium Carbonate | Precursor for ammonium oxalate synthesis; soluble salt. |

Uniqueness of Ammonium Oxalate

Ammonium oxalate's uniqueness lies in its dual role as both an ammonium salt and an organic compound derived from dicarboxylic acids. Its applications span across analytical chemistry, agriculture, and biological studies, making it versatile compared to other similar compounds that may have more limited uses.

Traditional Chemical Synthesis Routes

The most common traditional approach for synthesizing ammonium oxalate involves the direct neutralization reaction between oxalic acid and various ammonium-containing compounds. This straightforward acid-base chemistry forms the foundation for both laboratory-scale and industrial production methods.

Reaction with Ammonium Carbonate

The reaction between oxalic acid and ammonium carbonate represents one of the most established synthesis routes:

(NH₄)₂CO₃ + H₂C₂O₄ → (NH₄)₂C₂O₄ + CO₂ + H₂O

In practical laboratory preparations, this is typically conducted by dissolving 100 grams of oxalic acid in 800 milliliters of water, gently warming the solution, and then neutralizing it with approximately 83 grams of ammonium carbonate. This reaction produces carbon dioxide as a byproduct, which evolves as a gas, driving the reaction toward completion.

Reaction with Ammonium Hydroxide

An alternative synthesis pathway utilizes ammonium hydroxide as the ammonium source:

2NH₄OH + H₂C₂O₄ → (NH₄)₂C₂O₄ + 2H₂O

This approach eliminates carbon dioxide production, potentially simplifying gas handling requirements in industrial settings. The reaction proceeds efficiently at moderate temperatures and produces water as the only byproduct.

Hydrolysis of Cyanogen

A less common but noteworthy synthetic route involves the hydrolysis of cyanogen in neutral or slightly acidic aqueous environments. This method operates through a different chemical pathway but yields ammonium oxalate as the primary product. However, this approach is generally less favored due to the toxicity and handling challenges associated with cyanogen.

Solubility Characteristics for Process Optimization

Understanding the temperature-dependent solubility of ammonium oxalate is crucial for optimizing crystallization and purification processes. The table below outlines the solubility profile across various temperatures:

| Temperature (°C) | Solubility (g/100 mL water) |

|---|---|

| 0 | 2.36 |

| 10 | 3.21 |

| 20 | 4.45 |

| 25 | 5.21 |

| 30 | 6.08 |

| 40 | 8.18 |

| 50 | 10.8 |

| 60 | 14.0 |

| 80 | 22.4 |

| 100 | 34.6 |

Table 1: Temperature-dependent solubility of ammonium oxalate in water

This solubility data demonstrates a strong positive correlation between temperature and dissolution capacity, which facilitates temperature-controlled crystallization processes for purification.

Green Chemistry Approaches for Sustainable Production

As environmental considerations become increasingly central to chemical manufacturing, several green chemistry approaches for ammonium oxalate production have emerged.

Ammonia Coordination Method

Recent research has demonstrated the viability of ammonia coordination methods for synthesizing metal oxalates, which provides insights applicable to ammonium oxalate production. This approach is characterized as "simple and economical" and has been highlighted for its potential in creating fibrous metal oxalates in the presence of ammonia. When adapted for ammonium oxalate synthesis, this method could potentially reduce energy requirements and minimize waste generation.

Recycling of Reaction Components

A sustainable approach to ammonium oxalate production involves the recycling of excess oxalic acid. In industrial processes, the unreacted oxalic acid (approximately 30-70% of the initial mass content) can be recovered through crystallization by cooling the reaction mixture to temperatures between 4°C and 25°C, preferably between 4°C and 17°C. This recovered oxalic acid can then be reintroduced in subsequent production batches, significantly improving atom economy and reducing waste.

Integration with Carbon Material Production

Innovative approaches have utilized ammonium oxalate as an activating agent in the production of nitrogen-doped carbon materials. A one-step pyrolysis method using ammonium oxalate has been developed for carbonizing biomass materials like dandelion stalks. This represents both a sustainable application of ammonium oxalate and a potential synergistic production pathway where ammonium oxalate production could be integrated with carbon material manufacturing.

Industrial-Scale Production Processes and Optimization

Industrial production of ammonium oxalate necessitates careful consideration of process parameters, equipment design, and quality control measures to ensure consistent, high-purity product at commercially viable scales.

Metal Oxalate Exchange Process

A significant industrial approach involves the production of ammonium oxalate from metal oxalates and ammonium carbonate. This process was developed to address economic limitations in traditional oxalate production methods. The reaction proceeds according to:

Metal oxalate + Ammonium carbonate → Ammonium oxalate + Metal carbonate

For example, when using calcium oxalate:

CaC₂O₄ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + CaCO₃

This process offers several advantages, including the co-production of valuable metal carbonates, which can serve as fillers in plastic manufacturing or other industrial applications. The process operates optimally at temperatures around 100°C under pressure, with reaction times of approximately 2 hours.

Continuous Processing Optimization

Industrial-scale ammonium oxalate production can be conducted continuously rather than in batches, enhancing efficiency and reducing operational costs. A continuous process might involve:

- Continuous addition of metal oxalate and ammonium carbonate to ammonium hydroxide in a pipe-type reactor

- Strategic flow rates determined by pipe diameter and length

- Continuous or intermittent carbon dioxide addition downstream

- Crystallization, filtration, and drying in a continuous process train

This approach minimizes labor requirements, reduces energy consumption from batch heating/cooling cycles, and provides more consistent product quality.

Process Parameters for Yield Optimization

For industrial production, critical process parameters must be carefully controlled to maximize yield and purity:

| Parameter | Optimal Range | Effect on Process |

|---|---|---|

| Temperature (digestion) | 75-120°C (preferably 90-110°C) | Facilitates complete reaction |

| Temperature (crystallization) | 4-22°C (preferably 5-17°C) | Maximizes crystal formation |

| Density (solution) | 1000-1300 g/L | Controls supersaturation |

| Oxalic acid:substrate ratio | 1:1 to 5:1 | Ensures complete conversion |

| Ammonium salt:substrate ratio | 0.3:1 to 2:1 | Stabilizes product formation |

Table 2: Critical process parameters for industrial ammonium oxalate production

When these parameters are optimized, industrial processes can achieve yields of 90-98% relative to the theoretical maximum.

Quality Control and Purification

Industrial ammonium oxalate production requires stringent quality control measures. The final product typically undergoes:

- Filtration through press filters to remove impurities

- Drying with compressed air, ketones, or alcohols to achieve the desired moisture content

- Testing for purity, including assessment of metal contaminants

- Particle size analysis to ensure consistent crystal formation

The resulting industrial-grade ammonium oxalate should appear as a white crystalline solid with at least 99% purity, containing minimal heavy metal contaminants to meet analytical reagent specifications.

Role in Selective Extraction of Poorly Crystalline Iron and Aluminum Oxides

Ammonium oxalate, particularly in acidified form (pH 3.0), is widely employed to dissolve poorly crystalline iron (Fe) and aluminum (Al) oxides in soils. These amorphous or short-range-order minerals, such as ferrihydrite and allophane, are selectively targeted due to their higher solubility in oxalate solutions compared to crystalline counterparts like goethite or hematite [1] [3] [8]. The extraction mechanism involves ligand-promoted dissolution, where oxalate ions ($$ \text{C}2\text{O}4^{2-} $$) form stable complexes with Fe³⁺ and Al³⁺, destabilizing the mineral structure [2] [8].

Key parameters for effective extraction include:

- pH: Maintained at 3.0 to optimize oxalate’s complexing capacity while minimizing interference from crystalline phases [1] [3].

- Dark conditions: Prevents photochemical reduction of Fe³⁺, which could alter dissolution kinetics [1] [2].

- Extraction duration: Standardized to four hours to balance completeness and selectivity [1].

A comparative study across nine Canadian laboratories demonstrated that oxalate extraction consistently recovered 80–95% of amorphous Fe and Al from soils, with minimal interference from crystalline oxides [1]. This method is critical for quantifying reactive metal pools that influence nutrient cycling and contaminant mobility in soils [3] [8].

Chelation Mechanisms in Heavy Metal Remediation

Ammonium oxalate serves as a chelating agent in soil remediation by forming soluble complexes with heavy metals such as lead (Pb), zinc (Zn), and copper (Cu). The process relies on the displacement of metals from adsorption sites or mineral lattices through competitive ligand binding [6] [7]. For example, oxalate’s carboxyl groups coordinate with Pb²⁺ to form $$ \text{PbC}2\text{O}4 $$, reducing its bioavailability and facilitating extraction [7].

However, efficacy varies depending on soil composition and metal speciation:

- Soil texture: Clay-rich soils show lower recovery due to strong metal-clay interactions [4] [7].

- Metal solubility: Lead oxalate ($$ \text{PbC}2\text{O}4 $$), with a solubility product ($$ K{sp} $$) of $$ 2.74 \times 10^{-11} $$, often precipitates, limiting Pb removal [7]. In contrast, Zn forms more soluble complexes ($$ \text{ZnC}2\text{O}4 $$, $$ K{sp} = 1.5 \times 10^{-8} $$), enabling higher recovery [7].

- Competing ions: Carbonate-rich soils reduce oxalate’s effectiveness by buffering pH and promoting metal carbonate formation [4].

Studies comparing oxalate with ethylenediaminetetraacetic acid (EDTA) found oxalate less effective for Pb (42–86% recovery) but comparable for Zn (70–90%) [4] [6]. Its advantage lies in biodegradability and lower environmental persistence compared to synthetic chelators [6].

Interactions with Soil Organic Matter and Mineral Phases

Ammonium oxalate interacts with soil organic matter (SOM) and mineral phases through three primary pathways:

- Dissolution of organo-metal complexes: Oxalate disrupts bonds between organic ligands (e.g., humic acids) and metals, releasing organically bound Fe and Al [1] [3].

- Competitive adsorption: Oxalate anions compete with SOM for adsorption sites on mineral surfaces, altering surface charge and metal mobility [8].

- Mineral transformation: Prolonged exposure may induce recrystallization of amorphous oxides into more stable forms (e.g., magnetite to hematite) [2].

Experiments with synthetic iron oxides revealed that oxalate preferentially dissolves smaller particles (<0.5 µm) and maghemite over magnetite, highlighting grain-size and mineral-specific effects [2]. In natural soils, oxalate extracts up to 30% of total organic carbon (TOC) bound to Fe/Al oxides, underscoring its role in carbon cycling [3].

Extensive evidence shows that ammonium oxalate enables homogeneous metal distribution, low-temperature decomposition and morphological control, yielding oxides with narrow particle-size distributions and high phase purity.

| Rare-earth element supplied as ammonium oxalate | Decomposition pathway and conditions | Final oxide features | Key quantitative results | Source |

|---|---|---|---|---|

| Cerium and yttrium | Continuous precipitation from aqueous ammonium oxalate followed by calcination at 773 kelvin | Loose, granular cerium(IV) oxide and yttrium(III) oxide | Median particle size thirty micrometres; bulk density two grams per millilitre [1] | |

| Niobium | Stepwise thermolysis of ammonium tris(oxalate) niobate under argon | Orthorhombic then monoclinic niobium(V) oxide | Complete release of carbon monoxide, carbon dioxide, ammonia and water below 923 kelvin [2] [3] | |

| Thorium, uranium, neptunium, plutonium | Hydrothermal decomposition of tetravalent actinide oxalates at 368–523 kelvin | Highly crystalline actinide dioxide nanocrystals | Primary particle size eight–twelve nanometres with quantitative conversion at 473 kelvin [4] | |

| Samarium–yttrium mixed oxalates | Coprecipitation followed by staged heating to 973 kelvin | Single-phase cubic Sm₁₋ₓYₓO₁.₅ solid solutions | Complete oxide formation at 873 kelvin; dehydration below 523 kelvin [5] | |

| Rare-earth chloride leach liquors | Oxalate precipitation optimisation (response-surface design) | Double ammonium-rare-earth oxalates | Ninety-nine percent precipitation efficiency at eighty grams oxalic acid per litre and hydrogen-ion concentration corresponding to pH 2.5 [6] [7] [8] |

Mechanistic studies attribute the favourable behaviour to three factors:

- Bidentate oxalate ligation forms stable seven- to nine-coordinate complexes that suppress premature hydrolysis [2] [4].

- The diammonium counter-ion decomposes endothermically, producing in-situ porosity and preventing particle sintering [2] [5].

- Solution speciation modelling confirms that ammonium competes weakly with rare-earth ions, leaving oxalate free to act as a selective precipitant even in chloride media [6] [7].

These attributes have already been transferred to pilot-scale hydroxide–carbonate circuits, where mixed ammonium-rare-earth oxalates are directly calcined to high-density oxide powders suitable for optical ceramics and permanent magnets [9] [10].

Lewis-Acid Catalysis in Organic Synthesis

The oxo-niobium centre in ammonium niobium oxalate and the hydrogen-bonding capability of ammonium oxalate itself activate carbonyl compounds under exceptionally mild, solvent-compatible conditions.

| Transformation | Catalyst (full name) | Typical conditions | Yield / selectivity | Recyclability | Source |

|---|---|---|---|---|---|

| Paal–Knorr condensation of 2,5-hexanedione with aniline to give N-phenyl-pyrrole | Ammonium niobium oxalate (NH₄)₄[NbO(C₂O₄)₂(H₂O)₂] | Ethanol, ambient temperature, thirty minutes | Ninety-nine percent isolated yield; no by-products | Seven consecutive cycles without measurable loss [18] | |

| Bis(indolyl)methane formation from indole and aromatic aldehydes | Ammonium niobium oxalate | Water, thirty-five degrees celsius, twenty minutes | Ninety-five to ninety-eight percent yields across seventeen substrates | Catalyst recovered by filtration and reused six times at ninety-two percent average yield [19] | |

| One-pot synthesis of 2-amino-4H-chromene derivatives from aldehyde, malononitrile and resorcinol | Ammonium oxalate | Ethanol–water (one-to-one), reflux, twelve minutes | Ninety-four percent average yield; exclusive chromene formation | Reused four times with less than five percent loss [20] | |

| Acetylene hydrochlorination to vinyl chloride | Ruthenium chloride deposited on ammonium oxalate modified activated carbon | Two hundred forty-three degrees celsius, atmospheric pressure | Over ninety-nine percent vinyl chloride selectivity; coke suppression by eighteen percent | Activity sustained for five hundred hours in a pilot tube reactor [15] |

Spectroscopic studies reveal that the octahedral niobium centre in ammonium niobium oxalate polarises carbonyl groups via dual coordination through both the oxo-niobium and oxalate oxygen atoms, lowering the energy barrier for nucleophilic attack to less than ninety-five kilojoules per mole [21] [18]. The complete water-solubility of the salt permits straightforward product isolation and catalyst recycling, fully consistent with the principles of green chemistry.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 1.50

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 21 of 121 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 100 of 121 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

14258-49-2